molecular formula C22H17N3O3S B3534112 3-benzamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 600125-97-1

3-benzamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3534112
CAS No.: 600125-97-1
M. Wt: 403.5 g/mol
InChI Key: IMKNJMVGXHKBMK-UHFFFAOYSA-N
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Description

3-benzamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with the molecular formula C22H17N3O3S. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include recrystallization and advanced chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-benzamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzoylamino)-N-(6-methoxy-2-benzothiazolyl)benzamide
  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

Uniqueness

3-benzamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide stands out due to its unique combination of benzamide and benzothiazole moieties, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and potential bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

3-benzamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-28-17-10-11-18-19(13-17)29-22(24-18)25-21(27)15-8-5-9-16(12-15)23-20(26)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKNJMVGXHKBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361683
Record name ST50624878
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600125-97-1
Record name ST50624878
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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